molecular formula C25H22ClNO4 B2945111 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-chlorophenyl)butanoic acid CAS No. 270596-43-5

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-chlorophenyl)butanoic acid

Cat. No.: B2945111
CAS No.: 270596-43-5
M. Wt: 435.9
InChI Key: FMGGSUXYRDKFJX-SFHVURJKSA-N
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-chlorophenyl)butanoic acid: is a complex organic compound characterized by its intricate molecular structure. This compound features a fluorenyl group, a chlorophenyl group, and a carboxylic acid moiety, making it a valuable entity in various scientific and industrial applications.

Scientific Research Applications

This compound finds applications across multiple fields:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of protein interactions and enzyme inhibition.

  • Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

  • Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

Target of Action

Fmoc-(S)-3-Amino-4-(4-chloro-phenyl)-butyric acid is a non-natural amino acid derivative . It is primarily used as an intermediate in organic synthesis . Its primary targets are the amino acid groups that it protects during peptide chain synthesis .

Mode of Action

This compound acts as a protecting group for amino acids during peptide synthesis . It interacts with the amino acid groups, preventing them from reacting with other compounds during the synthesis process . This allows for the controlled addition of amino acids to the peptide chain .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in the solid-phase synthesis of peptides, where it protects amino acid groups and allows for the controlled growth of the peptide chain .

Pharmacokinetics

Its physico-chemical properties such as its molecular weight (42187 g/mol), density (1336±006 g/cm3), and boiling point (6422±550 °C) have been reported .

Result of Action

The result of the compound’s action is the successful synthesis of peptide chains . By protecting amino acid groups, it allows for the controlled addition of amino acids to the peptide chain, leading to the formation of the desired peptide .

Action Environment

The compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile, but insoluble in water . This solubility profile influences its action, efficacy, and stability. It is typically used in a laboratory setting, where environmental conditions can be controlled to ensure its stability and effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using a fluorenylmethoxycarbonyl (Fmoc) group. The reaction conditions often require the use of strong bases and coupling reagents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that maintain precise control over temperature, pressure, and reagent concentrations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • N-[(9H-Fluoren-9-yl)methoxy]carbonyl-protected amino acids

  • 9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)boronic acid

  • N-[(9H-Fluoren-9-yl)methoxy]carbonyloxy)succinimide

Uniqueness: This compound is unique due to its specific structural features, such as the presence of the chlorophenyl group and the carboxylic acid moiety, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

(3S)-4-(4-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGGSUXYRDKFJX-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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